molecular formula C12H6F2N2O6S B146660 Bis(4-fluoro-3-nitrophenyl) sulfone CAS No. 312-30-1

Bis(4-fluoro-3-nitrophenyl) sulfone

Cat. No. B146660
CAS RN: 312-30-1
M. Wt: 344.25 g/mol
InChI Key: KHAWDEWNXJIVCJ-UHFFFAOYSA-N
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Description

Bis(4-fluoro-3-nitrophenyl) sulfone is a chemical compound that has been the subject of various research studies due to its potential applications in the field of polymer chemistry and materials science. The compound is characterized by the presence of sulfone and nitro functional groups attached to a phenyl ring, which can impart unique physical and chemical properties to the polymers or materials synthesized from it.

Synthesis Analysis

The synthesis of related sulfone compounds often involves multiple steps, including alkylation, oxidation, and sulfonation reactions. For instance, bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone (BAPSBPS) was synthesized through a process that likely involved the formation of sulfone linkages and the introduction of sulfonated groups to the aromatic diamine . Similarly, 3,5-bis(trifluoromethyl)phenyl sulfones were prepared from commercially available thiophenol through alkylation followed by oxidation . These methods demonstrate the versatility of sulfone chemistry in creating a variety of functionalized materials.

Molecular Structure Analysis

The molecular structure of bis(4-fluoro-3-nitrophenyl) sulfone and related compounds is crucial for their reactivity and properties. For example, bis(4-nitrophenyl)tetrafluorosulfuranes exhibit octahedral symmetry, which is not common in carbon-based chemistry, making them attractive for the design of functional organic materials . The molecular structures of these compounds are often elucidated using techniques such as crystallography and molecular modeling.

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions, including the Julia-Kocienski olefination, which is used to form carbon-carbon double bonds. The reaction conditions and the stability of the metalated sulfones are critical for the success of these transformations . Additionally, the synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone involves nucleophilic displacement polymerization, indicating the reactivity of sulfone groups towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing compounds are influenced by their molecular structure and functional groups. Sulfonated polyimides derived from sulfone compounds exhibit good solubility in aprotic solvents, high thermal stability, and proton conductivity, making them suitable for applications such as fuel cell membranes . The presence of sulfonic acid groups contributes to the water uptake and proton conductivity of these materials, which are essential characteristics for their performance in fuel cells.

Scientific Research Applications

1. Fuel Cell Applications

Bis(4-fluoro-3-nitrophenyl) sulfone has been significantly utilized in the development of materials for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s with fluorenyl groups, including Bis(4-fluorophenyl)sulfone, have been synthesized for fuel cell applications, showing promising properties like high proton conductivity and mechanical strength (Bae, Miyatake, & Watanabe, 2009). Similarly, other research has focused on sulfonated polymers prepared from Bis(4-fluorophenyl)sulfone, aiming to improve fuel cell performance through enhanced proton conductivity and stability (Wang et al., 2012), (Wang et al., 2015).

2. Polymer Synthesis and Properties

Research in polymer science has extensively utilized Bis(4-fluoro-3-nitrophenyl) sulfone. Studies demonstrate its role in the synthesis of various polymers, such as fluoro-polyetherimides and polyimides, which exhibit exceptional properties like optical transmittance, thermal stability, and solubility in polar organic solvents (Hu, 2010), (Vora, Goh, & Chung, 2000).

3. Proton Exchange Membrane Research

In the context of proton exchange membranes, Bis(4-fluoro-3-nitrophenyl) sulfone has been instrumental. For instance, the synthesis of sulfonated poly(ether sulfone)s using Bis(4-fluorophenyl) sulfone has led to the development of membranes with high proton conductivities and low water uptake, which are crucial for effective fuel cell operation (Matsumoto, Higashihara, & Ueda, 2009).

4. Synthesis of Nitro-Substituted Polymers

The compound has been utilized in the synthesis of nitro-substituted polymers, demonstrating its versatility in polymer chemistry. Research shows the synthesis of nitro-substituted polysulfide sulfone from Bis(4-chloro-3-nitrophenyl) sulfone, contributing to the understanding of polymer structures and properties (Dutta, 2000).

5. Other Polymer Applications

Additionally, Bis(4-fluoro-3-nitrophenyl) sulfone has been a key component in the synthesis of various other polymers, such as aromatic polyimides, offering enhanced mechanical and thermal properties. This highlights its broad applicability in advanced material science (Liaw, Liaw, & Su, 1999), (Kim, Park, & Lee, 2020).

Safety And Hazards

Bis(4-fluoro-3-nitrophenyl) sulfone is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWDEWNXJIVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059800
Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluoro-3-nitrophenyl) sulfone

CAS RN

312-30-1
Record name 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene]
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Record name Difluorodinitrobenzene sulfone
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Bis(4-fluoro-3-nitrophenyl)sulphone
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Record name DIFLUORODINITROBENZENE SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JJ Blum, A Hayes - Journal of Supramolecular Structure, 1977 - Wiley Online Library
Incubation of glycerol‐extracted, Triton X‐100 demembranated Tetrahymena cilia with 2–10 vol % acetone caused an enhancement of ATPase activity by 2‐ to 3‐ fold, depending on …
Number of citations: 15 onlinelibrary.wiley.com
XT Tao, T Watanabe, S Shimoda, DC Zou… - Chemistry of …, 1994 - ACS Publications
A novel series ofmain-chain polymers from-shaped molecules were synthesized by nucleophilic displacement polymerization. These polymers were prepared from bis (4-fluoro-3-…
Number of citations: 34 pubs.acs.org
JJ Blum, A Hayes - Journal of Supramolecular Structure, 1979 - Wiley Online Library
The enhancing effect of low concentrations (eg, 8 μM) of bis(4‐fluoro‐3‐nitrophenyl)sulfone (FNS) on 30S dynein ATPase activity is increased when 1 mM dithiothreitol (DTT) is present. …
Number of citations: 6 onlinelibrary.wiley.com
T Bächi, G Dorval, H Wigzell… - Scandinavian Journal of …, 1977 - Wiley Online Library
Protein A (pA) of Staphylococcus aureus, by virtue of its reactivity with the Fc portion of a variety of mammalian immunoglobulins (IgG), can be used for electron‐microscopical …
Number of citations: 38 onlinelibrary.wiley.com
CA Panetta, HC Huang - The Journal of Organic Chemistry, 1974 - ACS Publications
“At 25, pH 7.0 in 15% v/v acetonitrile-water. Ionic strength 0.1 M (NaCl). 6 Number of points in Lineweaver-Burk plot.' So and E0 are initial substrate concentration ranges and enzyme …
Number of citations: 1 pubs.acs.org
NH Park, GP Gomes, M Fevre, GO Jones… - Nature …, 2017 - nature.com
The preparation of high-performance fluorinated poly(aryl thioethers) has received little attention compared to the corresponding poly(aryl ethers), despite the excellent physical …
Number of citations: 50 www.nature.com
ME Stearns - Pharmacology & therapeutics, 1988 - Elsevier
Ever since Aristotle's didactic description of color changes in octopus, students of science have been intrigued by the marvelous phenomenon of cell motility. Modern day cell biologists …
Number of citations: 7 www.sciencedirect.com
JJ Blum, A Hayes - Journal of Supramolecular Structure, 1978 - Wiley Online Library
The effects of five sulfhydryl (SH) reagents – N‐ethylmaleimide (NEM), a spin‐labeled maleimide (SLM), N‐N′‐phenylenedimaleimide (PPDM), bis(4‐fluoro‐3‐nitrophenyl)sulfone (…
Number of citations: 19 onlinelibrary.wiley.com
T Leksophee, S Supansomboon… - Journal of applied …, 2004 - Wiley Online Library
The effects of bleaching and dyeing conditions on abrasion resistance, tear strength, and whiteness of silk fabrics were studied. Different crosslinking agents at various concentrations …
Number of citations: 16 onlinelibrary.wiley.com
A Kato, H Yamaoka, N Matsudomi… - Journal of Agricultural …, 1986 - ACS Publications
The importance of the flexibility of protein molecules indetermining their foaming and emulsifying properties was investigated using egg white lysozyme and bovine serum albumin. …
Number of citations: 32 pubs.acs.org

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